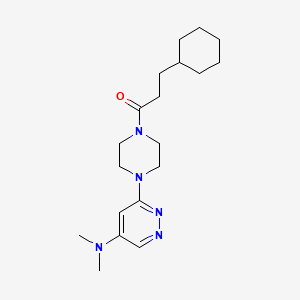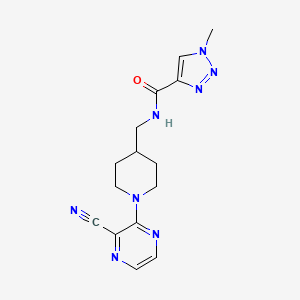![molecular formula C6H12ClNO2S B2944517 cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride CAS No. 1320326-61-1](/img/structure/B2944517.png)
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl” is a chemical compound with the CAS Number: 1320326-61-1 . It has a molecular weight of 197.69 .
Molecular Structure Analysis
The IUPAC name for this compound is (3aR,6aR)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride . The InChI code is 1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Polar Scaffold for Compound Libraries
The compound cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has been proposed as a low molecular weight polar scaffold useful for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives have been developed, demonstrating the scaffold's potential for generating libraries of 3D-shaped molecules, which is critical in drug discovery (Yarmolchuk et al., 2011).
Chemical Properties and Reactions
Research on the rearrangement of cis- and trans-1-methyl-2-(2-thienyl)pyrrolidinium 1-methylides in a non-basic medium showed that these compounds could undergo isomerization to a mixture of hexahydrothieno[3,2-c]azocine derivatives, highlighting the chemical flexibility and reactivity of related structures (Kawanishi et al., 1997).
Anion Binding Modes
Anion binding modes in meso-substituted hexapyrrolic calix[4]pyrrole isomers were explored, showing that cis-configurational isomers bind anions through a mix of hydrogen bonding and anion-π interactions, leading to strong binding. This suggests potential applications in sensor technology and molecular recognition (Chang et al., 2014).
Electrocatalytic Applications
The electrochromic behavior of poly(2-(2-thienyl)-1H-pyrrole) thin films, exhibiting a color change from orange to black, suggests applications in flexible electrochromic devices. The study reveals the compound's promising material properties for displays and variable optical attenuators (Pozo-Gonzalo et al., 2007).
Synthesis and Characterization
Conducting composite films of cis-1,4-polybutadiene with polypyrrole were prepared, indicating the potential of cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide derivatives in creating conducting materials with applications ranging from electronics to smart materials (Yildirim & Küçükyavuz, 1998).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl involves the cyclization of a suitable precursor compound. The precursor compound should contain a thieno ring and a pyrrole ring, which can be cyclized to form the desired product. The cyclization reaction can be carried out under acidic conditions to facilitate the formation of the cis isomer. The final product can be isolated as a hydrochloride salt.", "Starting Materials": [ "2,5-dimethylthiophene", "2,5-dimethylpyrrole", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylthiophene-3-carboxylic acid by the oxidation of 2,5-dimethylthiophene with hydrogen peroxide in the presence of sulfuric acid.", "Step 2: Synthesis of 2,5-dimethylpyrrole-3-carboxylic acid by the oxidation of 2,5-dimethylpyrrole with hydrogen peroxide in the presence of sulfuric acid.", "Step 3: Esterification of 2,5-dimethylthiophene-3-carboxylic acid and 2,5-dimethylpyrrole-3-carboxylic acid with methanol and sulfuric acid to form the corresponding methyl esters.", "Step 4: Cyclization of the methyl esters under acidic conditions to form cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide.", "Step 5: Isolation of the final product as a hydrochloride salt by treatment with hydrochloric acid." ] } | |
Número CAS |
1320326-61-1 |
Fórmula molecular |
C6H12ClNO2S |
Peso molecular |
197.68 g/mol |
Nombre IUPAC |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H |
Clave InChI |
HBCCGYYXTOICAJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2C1CNC2.Cl |
SMILES canónico |
C1CS(=O)(=O)C2C1CNC2.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)



![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)
![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
![2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)
![N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2944444.png)
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2944448.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)




